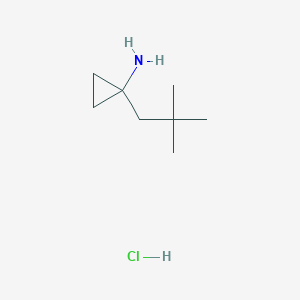
1-(2,2-Dimethylpropyl)cyclopropyl amine hydrochloride
Vue d'ensemble
Description
1-(2,2-Dimethylpropyl)cyclopropyl amine hydrochloride, also known as 1-(2,2-dimethylpropyl)cyclopropanamine hydrochloride, is an organic compound with the molecular formula C7H15ClN. It is an amine hydrochloride salt and is used as a reagent in organic synthesis. This compound has been studied extensively in the laboratory setting, and its applications are numerous.
Applications De Recherche Scientifique
Synthesis of 1-(2,2-Dimethylpropyl)cyclopropyl amine hydrochloride
The synthesis of this compound has been described in a research paper . The process involves the Curtius degradation of a carboxylic acid, which is accessible on a large scale from 1-bromo-1-cyclopropylcyclopropane. The N-Boc-protected (1-cyclopropyl)cyclopropylamine is then deprotected with hydrogen chloride in diethyl ether to give the (1-cyclopropyl)cyclopropylamine hydrochloride .
- Treatment of Hepatitis C : Some derivatives of (1-cyclopropyl)cyclopropylamine have been found to be useful for the treatment of hepatitis C .
- Pest Control Agents : This compound has also been found to be useful as a pest control agent .
- Inhibitors of Methicillin-Resistant Staphylococcus Aureus : Some derivatives have been found to inhibit methicillin-resistant Staphylococcus aureus .
- Pesticides, Insecticides, and Acaricides : The compound has been found to be useful in these applications as well .
Synthesis of Other Compounds
This compound can be used as a building block in the synthesis of other complex organic compounds . It’s available for purchase from various chemical suppliers, indicating its use in research and industry .
Spirocyclopropane Compounds
The cyclopropyl group is a very important structure in many herbal compounds and demonstrates antifungal, antibacterial, antiviral and some enzyme inhibition activities . Compounds containing this group with another ring attached to spiro are also very interesting and significant . Various methods for the synthesis of these compounds have been reported .
Medicinal and Combinatorial Chemistry
Novel synthetic methodologies to assist the synthesis of compound libraries are the major point of research activity in the field of modern medicinal and combinatorial chemistry .
Additionally, the cyclopropyl group is a very important structure in many herbal compounds and demonstrates antifungal, antibacterial, antiviral and some enzyme inhibition activities . Compounds containing this group with another ring attached to spiro are also very interesting and significant . Various methods for the synthesis of these compounds have been reported .
Propriétés
IUPAC Name |
1-(2,2-dimethylpropyl)cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-7(2,3)6-8(9)4-5-8;/h4-6,9H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZGNACSZDLBGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1(CC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Dimethylpropyl)cyclopropyl amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1463511.png)
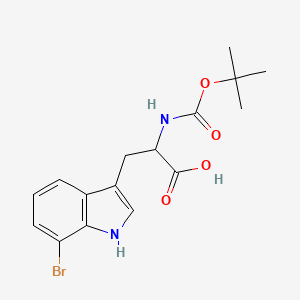
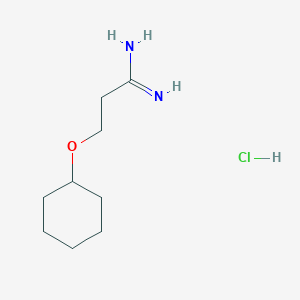
![Methyl 3-[3-(chlorosulfonyl)-4-methoxyphenyl]prop-2-enoate](/img/structure/B1463517.png)
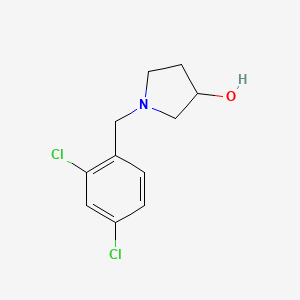
![N-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide hydrochloride](/img/structure/B1463519.png)
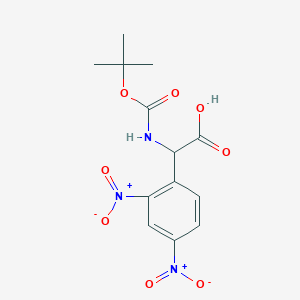
![2-({Benzyl[2-(benzyl{[(1R,2S)-2-carboxycyclohexyl]carbonyl}amino)ethyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B1463521.png)
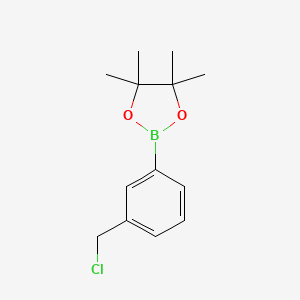
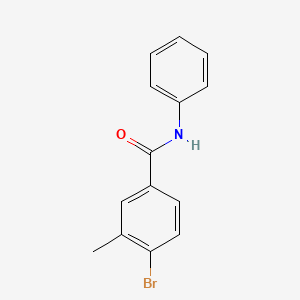
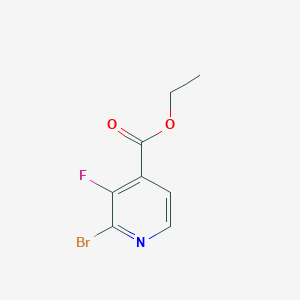

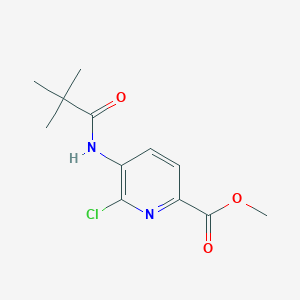
![{[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride](/img/structure/B1463532.png)